

Confirming the Structure of Synthesized Tripetroselinin Using NMR: A Comparative Guide

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Compound of Interest

Compound Name: *Tripetroselinin*

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For researchers engaged in the synthesis of novel lipids and drug delivery systems, unambiguous structural confirmation is paramount. This guide provides a comparative framework for confirming the structure of synthesized **Tripetroselinin** using Nuclear Magnetic Resonance (NMR) spectroscopy. **Tripetroselinin**, a triacylglycerol composed of a glycerol backbone and three petroselinic acid moieties, holds potential in various applications due to its specific fatty acid composition.^{[1][2][3]} This document outlines a detailed experimental protocol for its synthesis, presents a comparative analysis of its expected NMR spectral data against the well-characterized triacylglycerol, Triolein, and illustrates the experimental workflow.

Comparative NMR Data

Precise structural elucidation of synthesized **Tripetroselinin** relies on the analysis of its ^1H and ^{13}C NMR spectra. The chemical shifts of the protons and carbons in the molecule are indicative of their chemical environment. For comparative purposes, the expected chemical shifts for **Tripetroselinin** are presented alongside the experimental data for Triolein, a common triacylglycerol derived from oleic acid.

Table 1: Comparison of Predicted ^1H NMR Chemical Shifts (ppm) for **Tripetroselinin** and Experimental Data for Triolein in CDCl_3 .

Assignment	Tripetroselinin (Predicted)	Triolein (Experimental)
Glycerol Backbone		
sn-1,3 CH ₂	4.10 - 4.35 (dd)	4.11 - 4.33 (dd)[4]
sn-2 CH	5.25 (m)	5.26 (m)[4]
Acyl Chain		
C=O-CH ₂ (α to C=O)	2.30 (t)	2.31 (t)
CH ₂ (β to C=O)	1.62 (m)	1.61 (m)
CH=CH (Olefinic)	5.34 (m)	5.34 (m)
=C-CH ₂ -C= (Allylic)	2.01 (m)	2.01 (m)
-(CH ₂) _n - (Methylene)	1.25 - 1.35 (br s)	1.27 - 1.30 (br s)
-CH ₃ (Terminal)	0.88 (t)	0.88 (t)

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (ppm) for **Tripetroselinin** and Experimental Data for **Triolein** in CDCl₃.

Assignment	Tripetroselinin (Predicted)	Triolein (Experimental)
Glycerol Backbone		
sn-1,3 CH ₂	62.1	62.1
sn-2 CH	68.9	68.9
Acyl Chain		
C=O (Carbonyl)	173.3 (sn-1,3), 172.8 (sn-2)	173.2 (sn-1,3), 172.8 (sn-2)
CH=CH (Olefinic)	~128 - 132	129.7 - 130.0
C=O-CH ₂ (α to C=O)	34.1	34.1
CH ₂ (β to C=O)	24.9	24.9
=C-CH ₂ -C= (Allylic)	27.2	27.2
-(CH ₂) _n - (Methylene)	~22.6 - 31.9	~22.6 - 31.9
-CH ₃ (Terminal)	14.1	14.1

Experimental Protocols

Synthesis of Tripetroselinin

This protocol describes a general method for the synthesis of **Tripetroselinin** via the esterification of glycerol with petroselinic acid.

Materials:

- Glycerol
- Petroselinic acid
- p-Toluenesulfonic acid (catalyst)
- Toluene
- Anhydrous sodium sulfate

- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- A mixture of glycerol (1 equivalent), petroselinic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.
- The residue is dissolved in hexane and washed sequentially with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **Tripetroselinin**.

NMR Sample Preparation and Analysis

Materials:

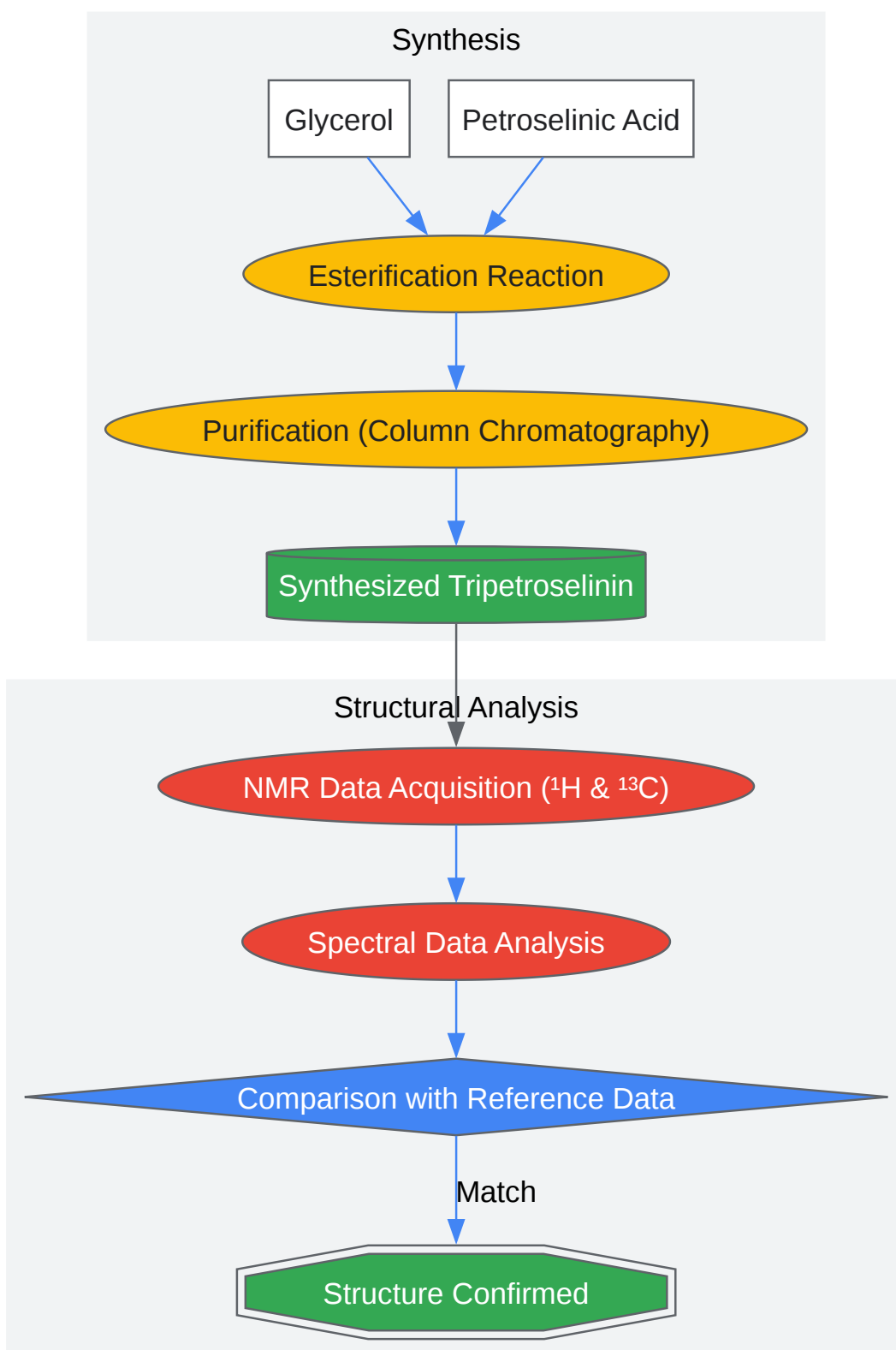
- Synthesized **Tripetroselinin**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.
- NMR tubes

Procedure:

- Approximately 10-20 mg of the purified **Tripetroselinin** is dissolved in ~0.6 mL of CDCl_3 containing TMS in an NMR tube.
- ^1H and ^{13}C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed.
- The obtained spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to TMS (0.00 ppm).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **Tripetroselinin**.



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Caption: Workflow for Synthesis and NMR Confirmation of **Tripetroselinin**.

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